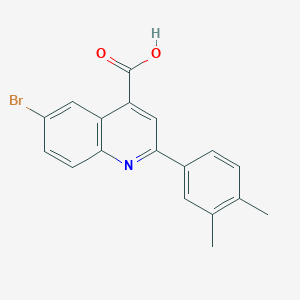

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFQRRFDCGCSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361080 | |

| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351155-45-8 | |

| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable and efficient synthetic pathway for the preparation of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline carboxylic acid of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Pfitzinger reaction, a classical and reliable method for the formation of quinoline-4-carboxylic acids.

Overview of the Synthetic Pathway

The synthesis of the target molecule is proposed via the Pfitzinger reaction, which involves the condensation of a substituted isatin with a methyl ketone in the presence of a strong base. For the synthesis of this compound, the selected key starting materials are 5-bromoisatin and 3,4-dimethylacetophenone. The reaction proceeds through the in-situ formation of isatoic acid, followed by condensation with the enolate of the ketone, subsequent cyclization, and dehydration to yield the final quinoline-4-carboxylic acid.

The overall reaction is depicted below:

Caption: Pfitzinger reaction pathway for the synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediate, 5-bromoisatin, and the final target compound.

Synthesis of 5-Bromoisatin

The starting material, 5-bromoisatin, can be synthesized from isatin via electrophilic bromination.

Reaction: Isatin → 5-Bromoisatin

Reagents and Solvents: Isatin, Pyridinium bromochromate (PBC), Glacial Acetic Acid.

Procedure:

-

To a suspension of pyridinium bromochromate (12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a minimal amount of glacial acetic acid.

-

Heat the reaction mixture at 90°C on a water bath with constant stirring for approximately 20 minutes.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into cold water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic extracts with aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.[1]

Synthesis of this compound

Reaction: 5-Bromoisatin + 3,4-Dimethylacetophenone → this compound

Reagents and Solvents: 5-Bromoisatin, 3,4-Dimethylacetophenone, Potassium Hydroxide, Ethanol, Water, Diethyl Ether, Acetic Acid.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

-

To this basic solution, add 5-bromoisatin (0.07 mol) and 3,4-dimethylacetophenone (0.07 mol).

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the majority of the ethanol by distillation or rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Extract the aqueous solution with diethyl ether to remove any unreacted 3,4-dimethylacetophenone and other neutral impurities.[2]

-

Carefully acidify the aqueous layer with glacial acetic acid until the product precipitates.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[2]

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Physicochemical Properties of Key Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5-Bromoisatin | C₈H₄BrNO₂ | 226.03 | 247-253 | Orange powder or crystals |

| 3,4-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | -3 | Liquid |

Table 2: Expected Product Characteristics

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₈H₁₄BrNO₂ | 356.22 |

Logical Workflow of the Synthesis

The synthesis follows a logical progression from commercially available or readily synthesizable starting materials to the final product. The workflow is designed for efficiency and high yield.

Caption: Detailed workflow of the synthesis process.

References

An In-depth Technical Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class. Quinoline derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their presence in various natural products and pharmacologically active substances. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data and methodologies relevant to researchers in drug discovery and development. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates available information and provides data from closely related analogs to offer valuable insights.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 351155-45-8 | [1] |

| Molecular Formula | C₁₈H₁₄BrNO₂ | [1] |

| Molecular Weight | 356.21 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Br)C=C2C(=O)O | |

| InChI Key | N/A | |

| Appearance | N/A | |

| Melting Point | N/A | |

| Solubility | N/A |

Note: "N/A" indicates that the data is not available in the cited sources.

Synthesis

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Doebner reaction . This is a one-pot, three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid.[2][3]

For the specific synthesis of this compound, the likely precursors would be:

-

4-Bromoaniline

-

3,4-Dimethylbenzaldehyde

-

Pyruvic acid

General Experimental Protocol (Doebner Reaction)

The following is a generalized protocol for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction, based on procedures for analogous compounds.[3]

Materials:

-

Substituted aniline (e.g., 4-bromoaniline)

-

Substituted benzaldehyde (e.g., 3,4-dimethylbenzaldehyde)

-

Pyruvic acid

-

Solvent (e.g., ethanol, acetic acid)

-

Acid or base catalyst (optional, depending on the specific reaction conditions)

Procedure:

-

Dissolve the aniline and aldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add pyruvic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated, or an anti-solvent can be added to induce precipitation.

-

Collect the solid product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via the Doebner reaction.

Spectral Properties

Specific spectral data for this compound is not available. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline and dimethylphenyl rings, the methyl protons, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for all 18 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the quinoline and phenyl rings, and the methyl group carbons.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching absorption between 1760 and 1690 cm⁻¹.[4] Additional peaks corresponding to C-H, C=C, and C-N stretching and bending vibrations would also be present.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound (356.21 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2⁺ peaks).

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the quinoline-4-carboxylic acid scaffold is a known pharmacophore with a wide range of biological activities.

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of various enzymes and proteins, including:

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo biosynthesis of pyrimidines. Inhibition of DHODH can lead to pyrimidine depletion and has been explored as a therapeutic strategy for cancer and autoimmune diseases.[5] The carboxylic acid moiety of these inhibitors often forms key interactions with the enzyme's active site.[5]

-

Multidrug Resistance Protein 2 (MRP2): Inhibition of MRP2, an ATP-binding cassette (ABC) transporter, can be beneficial in overcoming drug resistance in cancer therapy. Some 2-arylquinoline-4-carboxylic acid derivatives have shown inhibitory activity against MRP2.[3]

Illustrative Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of DHODH inhibition by a quinoline-4-carboxylic acid derivative, which represents a potential mechanism of action for the title compound.

Caption: Potential inhibition of DHODH by this compound.

Conclusion

This compound is a quinoline derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently scarce, its synthesis can be readily achieved through established methods like the Doebner reaction. Based on the known biological activities of related compounds, it represents a scaffold of interest for the development of novel therapeutic agents, particularly as an enzyme inhibitor. Further studies are warranted to fully elucidate its chemical properties, biological activity, and therapeutic potential.

References

- 1. chembk.com [chembk.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 351155-45-8

This technical guide provides a comprehensive overview of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis via the Pfitzinger reaction, and an exploration of its potential biological activities and mechanisms of action based on related quinoline-4-carboxylic acid derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 351155-45-8[1][2] |

| Molecular Formula | C₁₈H₁₄BrNO₂[1][2] |

| Molecular Weight | 356.21 g/mol [1][2] |

| IUPAC Name | This compound |

Experimental Protocols

The synthesis of this compound is most effectively achieved through the Pfitzinger reaction. This classic method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

Synthesis of this compound via Pfitzinger Reaction

This protocol is based on the established Pfitzinger synthesis of quinoline-4-carboxylic acid derivatives.

Materials:

-

5-Bromoisatin

-

1-(3,4-dimethylphenyl)ethanone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Water (deionized)

-

Hydrochloric Acid (HCl, concentrated)

-

Activated Charcoal

Procedure:

-

Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water. To this basic solution, add 5-bromoisatin. Stir the mixture at room temperature until the color changes, indicating the formation of the potassium salt of 5-bromoisatinic acid.

-

Condensation Reaction: To the flask containing the isatin salt, add 1-(3,4-dimethylphenyl)ethanone. Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If necessary, remove the ethanol under reduced pressure. The remaining aqueous solution can be diluted with water and washed with a non-polar solvent like diethyl ether to remove any unreacted ketone.

-

Precipitation: Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, potentially with the use of activated charcoal to remove colored impurities.

-

Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Biological Activity and Potential Mechanisms of Action

While specific biological data for this compound is not extensively available in the public domain, the broader class of quinoline-4-carboxylic acid derivatives has been the subject of significant research, revealing a wide range of pharmacological activities.

Potential Therapeutic Areas

-

Anticancer: Many quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity. Their mechanisms of action are diverse and can include the inhibition of critical enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuins (e.g., SIRT3), and dihydroorotate dehydrogenase (DHODH).

-

Antimalarial: The quinoline core is a well-established pharmacophore in antimalarial drug discovery.

-

Antibacterial: Derivatives of quinoline-4-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria.

The potential biological activities of this compound are summarized in the table below, based on studies of structurally related molecules.

| Biological Target/Activity | Potential Effect |

| Dihydroorotate Dehydrogenase (DHODH) Inhibition | Anticancer, Antimalarial, Anti-inflammatory |

| Sirtuin (e.g., SIRT3) Inhibition | Anticancer |

| Tubulin Polymerization Inhibition | Anticancer |

| Antibacterial Activity | Inhibition of bacterial growth |

Signaling Pathways and Experimental Workflows

The synthesis and characterization of quinoline-4-carboxylic acids follow a well-defined experimental workflow. The primary synthetic route, the Pfitzinger reaction, has a clear logical progression from starting materials to the final product.

Pfitzinger Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the Pfitzinger reaction.

Caption: General workflow for the Pfitzinger synthesis.

Potential Anticancer Mechanism of Action

Based on the known activities of similar quinoline-4-carboxylic acids, a potential mechanism of action in cancer could involve the inhibition of key cellular enzymes. The following diagram illustrates a hypothetical signaling pathway.

Caption: Potential anticancer signaling pathway.

References

An In-Depth Technical Guide on the Potential Mechanism of Action of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of the novel compound, 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. While direct experimental data for this specific molecule is not yet available in peer-reviewed literature, this document extrapolates its likely biological activities based on extensive research into the quinoline-4-carboxylic acid scaffold and its derivatives. The quinoline core is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] This guide will focus on two prominent and well-documented mechanisms of action for this class of compounds: the inhibition of dihydroorotate dehydrogenase (DHODH) and the modulation of multidrug resistance-associated protein 2 (MRP2). Furthermore, the guide will explore the general cytotoxic potential of this compound class against cancer cell lines. Detailed experimental protocols for assessing these activities and visualizations of the relevant biological pathways are provided to facilitate further research and drug development efforts.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1] The introduction of a carboxylic acid moiety at the 4-position, yielding the quinoline-4-carboxylic acid backbone, has been a particularly fruitful strategy in the development of novel therapeutic agents. This structural motif is synthetically accessible, often through classic name reactions like the Pfitzinger or Doebner condensations, and is amenable to a wide range of chemical modifications.[1] These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity, leading to the discovery of potent and selective modulators of various cellular targets.

The subject of this guide, this compound, is a novel derivative that combines the quinoline-4-carboxylic acid core with a bromo substituent at the 6-position and a 3,4-dimethylphenyl group at the 2-position. While the specific biological target of this compound has not been definitively identified, the structural features suggest several plausible mechanisms of action that are characteristic of this compound class.

Potential Mechanisms of Action

Based on the activities of structurally related 2-aryl-quinoline-4-carboxylic acids, two primary mechanisms of action are proposed for this compound: inhibition of dihydroorotate dehydrogenase (DHODH) and inhibition of the drug efflux pump, multidrug resistance-associated protein 2 (MRP2).

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

2.1.1. The Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. It catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the production of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides. These nucleotides are essential for DNA and RNA synthesis, and thus, rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis, making it an attractive target for cancer therapy.

2.1.2. Quinoline-4-Carboxylic Acids as DHODH Inhibitors

Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH. The mechanism of inhibition is believed to involve the binding of the quinoline scaffold to the ubiquinone binding pocket of the enzyme. The carboxylic acid moiety is crucial for this interaction, often forming key hydrogen bonds with amino acid residues in the active site. The 2-aryl substituent plays a significant role in defining the potency and selectivity of the inhibitor.

2.1.3. Quantitative Data for Analogous Compounds

While no specific data exists for this compound, the following table summarizes the DHODH inhibitory activity of some related quinoline-4-carboxylic acid derivatives.

| Compound ID | R1 | R2 | DHODH IC50 (µM) | Reference |

| 1 | H | Phenyl | 0.250 | [2] |

| 2 | H | 4-Fluorophenyl | 0.042 | [2] |

| 3 | H | 4-Chlorophenyl | 0.029 | [2] |

| 4 | H | 4-Bromophenyl | 0.021 | [2] |

Table 1: DHODH Inhibitory Activity of 2-Aryl-quinoline-4-carboxylic Acids.

Inhibition of Multidrug Resistance-Associated Protein 2 (MRP2)

2.2.1. The Role of MRP2 in Drug Efflux

Multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is an ATP-binding cassette (ABC) transporter protein that plays a crucial role in the efflux of a wide range of xenobiotics and their metabolites from cells. It is highly expressed in the liver, kidney, and intestine, where it contributes to the detoxification and elimination of drugs. Overexpression of MRP2 in cancer cells is a significant mechanism of multidrug resistance, as it can actively pump chemotherapeutic agents out of the cells, thereby reducing their intracellular concentration and efficacy.

2.2.2. Quinoline Derivatives as MRP2 Inhibitors

Certain quinoline derivatives have been shown to inhibit the function of MRP2. By blocking the drug efflux activity of this transporter, these compounds can potentially reverse multidrug resistance and enhance the efficacy of co-administered chemotherapeutic agents. The precise mechanism of MRP2 inhibition by quinoline derivatives is not fully elucidated but is thought to involve competitive or non-competitive binding to the transporter.

2.2.3. Quantitative Data for Analogous Compounds

The following table presents data on the MRP2 inhibitory activity of quinoline derivatives.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| Ketoprofen | (Reference) | A2780/RCIS | >100 | [3] |

| Compound 6d | 6-Benzoyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | A2780/RCIS | >100 | [3] |

| Compound 6e | 6-Benzoyl-2-(4-chlorophenyl)quinoline-4-carboxylic acid | A2780/RCIS | >100 | [3] |

Table 2: MRP2 Inhibitory Activity of Selected Quinoline Derivatives. (Note: While the cited study designed compounds as MRP2 inhibitors, the tested carboxylic acid derivatives showed low potency in the A2780/RCIS cell line).

General Cytotoxic and Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. Derivatives of quinoline-4-carboxylic acid have demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying these effects are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

3.1. Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic activity of various quinoline-4-carboxylic acid derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 | Reference |

| P6 | MLLr leukemic cell lines | 7.2 µM | [1] |

| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | [1] |

| Compound 41 | (DHODH Inhibition) | 0.00971 µM | [1] |

Table 3: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.

Synthesis of this compound

The synthesis of the title compound can be achieved via the Pfitzinger reaction.

Materials:

-

6-Bromoisatin

-

1-(3,4-dimethylphenyl)ethan-1-one

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid for acidification

Procedure:

-

Dissolve 6-bromoisatin and potassium hydroxide in a mixture of ethanol and water.

-

Add 1-(3,4-dimethylphenyl)ethan-1-one to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted ketone.

-

Acidify the aqueous layer with HCl or acetic acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

DHODH Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

Materials:

-

Recombinant human DHODH

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Dihydroorotate (DHO)

-

Decylubiquinone (Coenzyme Q analog)

-

2,6-dichloroindophenol (DCIP)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add a small volume of the compound dilutions. Include a DMSO-only control.

-

Add the DHODH enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

-

Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.

-

Initiate the reaction by adding the substrate mixture to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

MRP2 Inhibition Assay (Vesicular Transport)

This assay utilizes inside-out membrane vesicles containing overexpressed MRP2 to measure the transport of a probe substrate.

Materials:

-

MRP2-expressing membrane vesicles

-

Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl)

-

Radiolabeled or fluorescent MRP2 substrate (e.g., [³H]-estradiol-17-β-glucuronide)

-

ATP and MgCl₂

-

Test compound (dissolved in DMSO)

-

Scintillation cocktail and counter (for radiolabeled substrates) or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the membrane vesicles, test compound, and assay buffer. Pre-incubate at 37°C.

-

Initiate the transport reaction by adding the probe substrate and Mg-ATP.

-

Incubate for a defined period at 37°C.

-

Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.

-

Wash the filters with ice-cold buffer to remove unbound substrate.

-

Quantify the amount of substrate transported into the vesicles using liquid scintillation counting or fluorescence measurement.

-

Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Test compound

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, its structural similarity to known bioactive quinoline-4-carboxylic acid derivatives provides a strong basis for postulating its potential biological targets. The inhibition of DHODH and MRP2 are two highly plausible mechanisms that warrant further investigation. The experimental protocols provided in this guide offer a clear path for elucidating the pharmacological profile of this and other novel quinoline derivatives. Future studies should focus on the synthesis and in vitro testing of this compound to confirm its activity against these targets and to explore its therapeutic potential, particularly in the context of cancer and drug resistance.

References

Biological Activity of 6-Bromo-2-aryl-quinoline-4-carboxylic Acids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific biological activity data, quantitative metrics, or detailed experimental protocols for the compound 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid . The following information is a technical guide based on the biological activities of the broader class of 6-bromo-2-aryl-quinoline-4-carboxylic acid derivatives and is intended to provide a general framework for potential research and development.

Executive Summary

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position and an aryl group at the 2-position can significantly modulate these activities. While specific data for this compound is not publicly available, this technical guide will explore the known biological activities of structurally similar compounds, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will also present generalized experimental protocols and potential signaling pathways based on the activities of this class of compounds.

Potential Biological Activities of 6-Bromo-2-aryl-quinoline-4-carboxylic Acids

Based on the available literature for analogous compounds, the 6-bromo-2-aryl-quinoline-4-carboxylic acid scaffold is predicted to possess several key biological activities.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of quinoline-4-carboxylic acid derivatives against various cancer cell lines. The proposed mechanisms of action for this class of compounds are diverse and include:

-

Enzyme Inhibition:

-

Kinase Inhibition: Many quinoline derivatives are known to target various protein kinases that are crucial for cancer cell signaling and proliferation.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Some quinoline-4-carboxylic acid analogs have been identified as potent inhibitors of DHODH, an enzyme essential for de novo pyrimidine biosynthesis, which is critical for rapidly dividing cancer cells.

-

-

Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various intracellular signaling cascades.

-

Cell Cycle Arrest: They can potentially halt the cell cycle at different phases, thereby preventing cancer cell proliferation.

Anti-inflammatory Activity

The quinoline scaffold is present in several anti-inflammatory agents. The potential anti-inflammatory effects of 6-bromo-2-aryl-quinoline-4-carboxylic acids could be mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Antimicrobial Activity

Quinolone antibiotics are a major class of antibacterial agents. While the specific compound is not a classic quinolone, the quinoline core suggests a potential for antimicrobial activity against a range of bacteria and fungi.

Quantitative Data for Structurally Similar Compounds

While no quantitative data was found for the specific compound of interest, the following table summarizes IC50 values for representative 6-bromo-quinoline and 2-aryl-quinoline-4-carboxylic acid derivatives from the literature to provide a comparative context for potential potency.

| Compound Class | Target/Assay | Cell Line/Enzyme | IC50 (µM) |

| 6-Bromo-quinoline derivative | Antiproliferative | Various Cancer Cell Lines | Broad range |

| 2-Aryl-quinoline-4-carboxylic acid | DHODH Inhibition | Human DHODH | Nanomolar to micromolar range |

| 2-Aryl-quinoline-4-carboxylic acid | Antiproliferative | Various Cancer Cell Lines | Micromolar range |

Note: This table is a generalized representation and does not contain data for the specific title compound. The actual activity of this compound would need to be determined experimentally.

Experimental Protocols

The following are generalized methodologies for key experiments that would be essential to characterize the biological activity of this compound.

Antiproliferative Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Kinase Inhibition Assay (Generic)

-

Assay Principle: A variety of assay formats can be used, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactive assays, to measure the activity of a specific kinase.

-

Reaction Mixture: The kinase, its specific substrate, and ATP are combined in a reaction buffer.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the key components (e.g., ATP) and incubated at a specific temperature for a set period.

-

Detection: The reaction is stopped, and the product formation is measured using a suitable detection method.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

DHODH Inhibition Assay

-

Enzyme and Substrates: Recombinant human DHODH, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol) are used.

-

Assay Procedure: The enzyme is pre-incubated with the test compound at various concentrations. The reaction is initiated by the addition of dihydroorotate.

-

Measurement: The reduction of the electron acceptor is monitored spectrophotometrically over time.

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined to calculate the IC50 value.

Potential Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening and a potential signaling pathway that could be modulated by this class of compounds.

Caption: Generalized workflow for the biological evaluation of novel compounds.

Caption: Potential inhibition of a generic kinase-mediated signaling pathway.

Conclusion

While direct biological data for this compound is currently unavailable in the public domain, the broader class of 6-bromo-2-aryl-quinoline-4-carboxylic acids represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further investigation through the experimental protocols outlined in this guide is necessary to elucidate the specific biological activities and mechanisms of action of this particular compound. The provided workflows and potential pathway diagrams offer a foundational framework for initiating such research.

Unveiling the Therapeutic Potential of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (I-BET-762): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, also known as I-BET-762 or GSK525762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating the transcription of key genes involved in cell proliferation, apoptosis, and inflammation.[3][4] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, I-BET-762 disrupts their chromatin localization and inhibits the transcription of critical oncogenes, most notably c-Myc.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of I-BET-762, summarizing its mechanism of action, preclinical efficacy, and key experimental methodologies for its characterization.

Core Therapeutic Target: The BET Family of Proteins

The primary therapeutic targets of I-BET-762 are the members of the BET family of bromodomain-containing proteins: BRD2, BRD3, and BRD4.[3][6] These proteins act as epigenetic "readers," translating the histone acetylation code into downstream transcriptional events. They play a pivotal role in the assembly of transcriptional machinery at gene promoters and enhancers, leading to the expression of genes essential for cellular growth and survival.[4] In numerous cancers, the aberrant activity of BET proteins drives the expression of oncogenes, including the master regulator c-Myc, contributing to uncontrolled cell proliferation and tumor progression.[4][5]

Mechanism of Action: Transcriptional Repression of Oncogenes

I-BET-762 exerts its anti-cancer effects by competitively inhibiting the interaction between BET bromodomains and acetylated lysine residues on histone tails.[3][6] This disruption prevents the recruitment of transcriptional elongation factors, such as the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of BET target genes.[5] The subsequent suppression of transcriptional activity leads to a rapid downregulation of key oncoproteins, most notably c-Myc.[4][5] The reduction in c-Myc levels induces cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[4]

Quantitative Data Summary

The following tables summarize the binding affinities and cellular potencies of I-BET-762 against various BET bromodomains and cancer cell lines.

Table 1: Binding Affinity of I-BET-762 for BET Bromodomains

| Target | Assay Type | Value (nM) | Reference |

| BRD2 | FRET | IC50 = 32.5 | [7][8] |

| BRD3 | FRET | IC50 = 42.4 | [7][8] |

| BRD4 | FRET | IC50 = 36.1 | [7][8] |

| BRD2/3/4 (tandem bromodomains) | FRET | Kd = 50.5 - 61.3 | [3][7] |

| Cell-free BET proteins | - | IC50 = ~35 | [6][7] |

Table 2: In Vitro Cellular Potency of I-BET-762

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| NUT Midline Carcinoma (NMC) | NUT Midline Carcinoma | Growth Inhibition | 50 (median) | [1][2] |

| Solid Tumors (various) | Various | Growth Inhibition | 50 - 1698 (median) | [1][2] |

| LNCaP | Prostate Cancer | Growth Inhibition | 25 - 150 | [4] |

| VCaP | Prostate Cancer | Growth Inhibition | 25 - 150 | [4] |

| 22RV1 | Prostate Cancer | Growth Inhibition | 25 - 150 | [4] |

| Aspc-1 | Pancreatic Cancer | - | 231 | [9] |

| CAPAN-1 | Pancreatic Cancer | - | 990 | [9] |

| PANC-1 | Pancreatic Cancer | - | 2550 | [9] |

| HL-60 | Acute Myeloid Leukemia | MTS Assay | 120 | [10] |

| 697 | Acute Lymphoblastic Leukemia | CellTiter-Glo | EC50 = 1170 | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of I-BET-762.

Fluorescence Resonance Energy Transfer (FRET) Assay for BET Bromodomain Binding

This assay is used to determine the in vitro potency of I-BET-762 in displacing a fluorescently labeled peptide from the acetyl-lysine binding pocket of BET bromodomains.[6][7]

-

Reagents:

-

Recombinant human BRD2, BRD3, and BRD4 proteins (e.g., 50-200 nM).

-

Tetra-acetylated Histone H4 peptide (e.g., 200 nM).

-

Europium cryptate-labeled streptavidin (e.g., 2 nM).

-

XL-665-labeled anti-6His antibody (e.g., 10 nM).

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS, 0.05% (v/v) BSA, 400 mM KF.

-

I-BET-762 serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, add the BET protein and the tetra-acetylated Histone H4 peptide to the assay buffer.

-

Add serially diluted I-BET-762 or DMSO (vehicle control).

-

Incubate at room temperature for 1 hour to allow for binding equilibrium.

-

Add the FRET detection reagents (Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody).

-

Incubate for an additional hour at room temperature, protected from light.

-

Read the plate using a microplate reader capable of time-resolved fluorescence, with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

-

Calculate the FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]

-

Reagents:

-

Cancer cell lines of interest.

-

Appropriate cell culture medium with 10% FBS.

-

I-BET-762 serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

-

Procedure:

-

Seed cells in a 96-well plate at an optimal density for growth (e.g., 2,000-10,000 cells/well) in 100 µL of media.

-

Allow cells to adhere for 12-24 hours.

-

Add 100 µL of media containing serially diluted I-BET-762 or DMSO (vehicle control) to the wells.

-

Incubate for the desired time period (e.g., 96 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression model.

-

Western Blot Analysis for c-Myc Expression

This technique is used to detect and quantify the levels of c-Myc protein in cells following treatment with I-BET-762.[4][5]

-

Reagents:

-

Cancer cell lines.

-

I-BET-762.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Nitrocellulose or PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against c-Myc.

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Treat cells with various concentrations of I-BET-762 or DMSO for the desired duration (e.g., 24-72 hours).

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

Re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Logical Relationships of Downstream Effects

The inhibition of BET proteins by I-BET-762 triggers a cascade of downstream events, ultimately leading to anti-tumor activity.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. tribioscience.com [tribioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline-4-carboxylic acid derivatives. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates from well-established synthetic methodologies and the known biological activities of structurally related compounds. This guide covers the probable synthetic routes, including detailed experimental protocols, and discusses the potential biological significance of this compound in the context of drug discovery and development.

Introduction

Quinoline-4-carboxylic acids represent a significant scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The specific compound, this compound (CAS No. 351155-45-8; Molecular Formula: C18H14BrNO2; Molar Mass: 356.21 g/mol ), incorporates a bromine atom at the 6-position and a 3,4-dimethylphenyl group at the 2-position, substitutions that are anticipated to modulate its biological profile.[2][3] This guide will detail the most probable synthetic pathways to this molecule and explore its potential therapeutic applications based on the activities of analogous compounds.

Synthetic Methodologies

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-documented, with the Pfitzinger and Doebner reactions being the most prominent and versatile methods.[4][5]

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[4][6] For the synthesis of this compound, this would involve the reaction of 5-bromoisatin with 1-(3,4-dimethylphenyl)ethanone.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

-

Addition of Ketone: To this solution, add a solution of 1-(3,4-dimethylphenyl)ethanone (1.1 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with 3 M hydrochloric acid to a pH of 5-6 to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.[7]

Diagram: Pfitzinger Reaction Pathway

Caption: Proposed Pfitzinger synthesis of the target compound.

Doebner Reaction

The Doebner reaction provides an alternative route, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[5] To synthesize the title compound, this would entail the reaction of 4-bromoaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid.

-

Reaction Setup: In a suitable solvent such as ethanol, dissolve 4-bromoaniline (1 equivalent) and 3,4-dimethylbenzaldehyde (1 equivalent).

-

Addition of Pyruvic Acid: Add pyruvic acid (1.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture, which should result in the precipitation of the product.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

Diagram: Doebner Reaction Pathway

Caption: Proposed Doebner synthesis of the target compound.

Potential Biological Activities and Applications

While no specific biological data for this compound has been found, the quinoline-4-carboxylic acid scaffold is associated with a diverse range of pharmacological activities.

Anticancer Activity

Many quinoline derivatives exhibit potent antiproliferative properties. For instance, certain derivatives have shown significant growth inhibition against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancer cells.[3] The proposed mechanism often involves the chelation of divalent metals, which are crucial for the function of various enzymes involved in cell proliferation.

Anti-inflammatory Activity

Quinoline-4-carboxylic acids have also demonstrated notable anti-inflammatory effects. In studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (RAW264.7), these compounds have shown appreciable anti-inflammatory affinities, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3]

Enzyme Inhibition

Derivatives of quinoline-4-carboxylic acid have been identified as inhibitors of several key enzymes:

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for de novo pyrimidine biosynthesis, and its inhibition can halt cell proliferation.

-

Histone Deacetylases (HDACs): HDAC inhibitors are a class of anticancer agents, and certain 2-phenylquinoline-4-carboxylic acid derivatives have shown inhibitory activity.

-

Sirtuin 3 (SIRT3): SIRT3 is a mitochondrial deacetylase, and its inhibition has been explored as a potential cancer therapy.

Quantitative Data

As no specific experimental studies for this compound are available, no quantitative data such as IC50 or Ki values can be provided at this time. The tables below are templates that can be populated as data becomes available through future research.

Table 1: Hypothetical Anticancer Activity Data

| Cell Line | IC50 (µM) |

| MCF-7 (Breast) | - |

| HeLa (Cervical) | - |

| A549 (Lung) | - |

| PC-3 (Prostate) | - |

Table 2: Hypothetical Enzyme Inhibition Data

| Enzyme | IC50 (nM) |

| DHODH | - |

| HDAC1 | - |

| SIRT3 | - |

Conclusion

This compound is a promising but currently understudied member of the quinoline-4-carboxylic acid family. Based on established synthetic routes like the Pfitzinger and Doebner reactions, its synthesis is highly feasible. The known biological activities of structurally similar compounds suggest that it warrants investigation as a potential anticancer, anti-inflammatory, or enzyme-inhibiting agent. Further research is necessary to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activity to unlock its full therapeutic potential.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Doebner reaction - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger Reaction [drugfuture.com]

- 7. ijcps.org [ijcps.org]

The Emergence of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Synthetic and Therapeutic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a distinct member of the quinoline carboxylic acid family, stands as a compound of significant interest in medicinal chemistry. While specific historical discovery data for this exact molecule remains elusive in current literature, its structural framework suggests a synthesis pathway rooted in established organic reactions and points toward a range of potential therapeutic applications. This technical guide consolidates the likely synthetic routes, based on analogous compounds, and explores the potential biological significance of this molecule, providing a foundational resource for researchers in drug discovery and development.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives are a cornerstone in the architecture of numerous natural products and synthetic bioactive compounds.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a privileged scaffold, conferring a diverse array of pharmacological properties.[1][3] These compounds have demonstrated a broad spectrum of activities, including antitumor, anti-inflammatory, antibacterial, and antiviral effects.[1][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Synthetic Pathways: The Doebner Reaction

The most probable and widely employed method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction .[1] This one-pot, three-component condensation reaction provides a direct and efficient route to the quinoline-4-carboxylic acid core.[4] The reaction typically involves an aniline, an aldehyde, and pyruvic acid.[1]

For the specific synthesis of this compound, the likely precursors would be:

-

Aniline derivative: 4-Bromoaniline

-

Aldehyde derivative: 3,4-Dimethylbenzaldehyde

-

Keto-acid: Pyruvic acid

The general mechanism of the Doebner reaction is believed to proceed through an initial condensation of the aniline and aldehyde to form a Schiff base. This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and dehydration to yield the final quinoline-4-carboxylic acid product.[1]

Experimental Protocol: A Generalized Doebner Reaction

While a specific protocol for the title compound is not documented, the following generalized procedure for a Doebner reaction can be adapted.[2][4]

Table 1: Generalized Reagents and Solvents for Doebner Reaction

| Reagent/Solvent | Role | Example Molar Ratio |

| Substituted Aniline | Starting Material | 1.0 equiv |

| Substituted Aldehyde | Starting Material | 1.1 equiv |

| Pyruvic Acid | Starting Material | 1.5 equiv |

| Ethanol or Acetonitrile | Solvent | - |

| Lewis Acid (e.g., BF₃·OEt₂) | Catalyst (Optional) | 0.5 equiv |

Procedure:

-

A solution of the substituted aniline and the substituted aldehyde is prepared in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.

-

Optionally, a Lewis acid catalyst can be added to the mixture at room temperature.

-

The reaction mixture is then heated, typically to reflux, for a specified period (e.g., 1-2 hours).

-

A solution of pyruvic acid in the same solvent is then added dropwise to the reaction mixture.

-

The mixture is then stirred at the elevated temperature for an extended period, often 20-24 hours, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is typically isolated through filtration, followed by washing with a suitable solvent and drying. Further purification can be achieved by recrystallization.

Diagram 1: Proposed Synthesis of this compound via the Doebner Reaction

A schematic representation of the Doebner reaction for the target compound.

Diagram 2: Generalized Mechanism of the Doebner Reaction

The stepwise mechanism of the Doebner reaction.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been published, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic value.

Table 2: Reported Biological Activities of Quinoline-4-Carboxylic Acid Derivatives

| Biological Activity | Description | Reference |

| Antiproliferative | Several quinoline-4-carboxylic acid derivatives have shown significant growth inhibition against various cancer cell lines. | [3] |

| Anti-inflammatory | These compounds have demonstrated the ability to reduce inflammation in cellular models, often comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs). | [3] |

| Antibacterial | The quinoline core is a well-known pharmacophore in antibacterial agents, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria. | [2] |

| Kinase Inhibition | Certain quinoline derivatives have been identified as inhibitors of specific kinases involved in cell signaling pathways, such as Aurora A kinase, which is implicated in cancer. |

The presence of the bromine atom at the 6-position and the dimethylphenyl group at the 2-position of the quinoline ring are expected to modulate the compound's lipophilicity and electronic properties, which could significantly influence its biological activity and target specificity.

Future Directions and Conclusion

The synthesis of this compound via the Doebner reaction presents a feasible and direct route to this novel compound. Based on the well-documented biological activities of the quinoline-4-carboxylic acid scaffold, this molecule holds considerable promise for further investigation as a potential therapeutic agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its antiproliferative, anti-inflammatory, and antimicrobial properties. Such studies will be crucial in elucidating its specific mechanism of action and potential for development into a clinically relevant drug candidate.

References

- 1. Doebner reaction - Wikipedia [en.wikipedia.org]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from characteristic values for similar quinoline-based compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~13.5 - 14.0 | broad s | 1H | COOH |

| ~8.5 - 8.7 | d | 1H | H5 (quinoline) |

| ~8.2 - 8.4 | s | 1H | H3 (quinoline) |

| ~8.0 - 8.2 | d | 1H | H8 (quinoline) |

| ~7.8 - 8.0 | dd | 1H | H7 (quinoline) |

| ~7.7 - 7.9 | s | 1H | H2' (phenyl) |

| ~7.5 - 7.7 | d | 1H | H6' (phenyl) |

| ~7.3 - 7.5 | d | 1H | H5' (phenyl) |

| ~2.3 - 2.4 | s | 3H | 3'-CH₃ or 4'-CH₃ |

| ~2.3 - 2.4 | s | 3H | 3'-CH₃ or 4'-CH₃ |

Rationale: The acidic proton of the carboxylic acid is expected to appear at a very downfield chemical shift.[3] The aromatic protons of the quinoline and dimethylphenyl rings will resonate in the 7.0-9.0 ppm region, with multiplicities determined by their coupling with neighboring protons. The two methyl groups on the phenyl ring are expected to appear as singlets in the typical benzylic proton region.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~167 - 169 | COOH |

| ~153 - 155 | C2 (quinoline) |

| ~146 - 148 | C4 (quinoline) |

| ~145 - 147 | C8a (quinoline) |

| ~138 - 140 | C3' or C4' (phenyl) |

| ~136 - 138 | C3' or C4' (phenyl) |

| ~133 - 135 | C1' (phenyl) |

| ~130 - 132 | C7 (quinoline) |

| ~129 - 131 | C5' (phenyl) |

| ~128 - 130 | C6' (phenyl) |

| ~127 - 129 | C5 (quinoline) |

| ~124 - 126 | C8 (quinoline) |

| ~122 - 124 | C4a (quinoline) |

| ~120 - 122 | C6 (quinoline) |

| ~118 - 120 | C3 (quinoline) |

| ~19 - 21 | 3'-CH₃ |

| ~19 - 21 | 4'-CH₃ |

Rationale: The carboxyl carbon is expected in the 167-169 ppm range. The aromatic and heteroaromatic carbons will appear in the 118-155 ppm region. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups. The two methyl carbons will have chemical shifts around 20 ppm.[3]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Interpretation |

| 355/357 | [M]⁺ molecular ion peak (characteristic 1:1 isotopic pattern for Bromine) |

| 310/312 | [M - COOH]⁺ |

| 233 | [M - Br - COOH]⁺ |

Rationale: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).[4] Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxylic group (COOH) or carbon dioxide (CO₂).[4]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2920, ~2860 | Medium | C-H stretch (Methyl) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretch (Quinoline and Phenyl rings) |

| ~1250 | Medium | C-O stretch (Carboxylic acid) |

| ~830 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~600-700 | Medium | C-Br stretch |

Rationale: The IR spectrum will be characterized by a very broad O-H stretching band typical for carboxylic acid dimers. A strong carbonyl (C=O) absorption will be present around 1700-1725 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations, as well as the C-Br stretch, will also be observable.[3][5][6]

Experimental Protocols: Synthesis via the Doebner Reaction

The synthesis of this compound can be effectively achieved using the Doebner reaction. This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[7][8]

Materials and Reagents:

-

4-Bromoaniline

-

3,4-Dimethylbenzaldehyde

-

Pyruvic acid

-

Ethanol (or a suitable solvent)

-

Hydrochloric acid (catalyst, optional)

Reaction Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in ethanol.

-

Addition of Aldehyde: To this solution, add 3,4-dimethylbenzaldehyde (1 equivalent).

-

Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture. A catalytic amount of concentrated hydrochloric acid can be added if required.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, being a carboxylic acid, may precipitate out of the ethanolic solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.

Visualized Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the target compound via the Doebner reaction.

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided predictive data and synthetic protocols are intended to facilitate further investigation and application of this compound in various scientific domains.

References

- 1. 351155-45-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 351155-45-8 | this compound - Capot Chemical [capotchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chempap.org [chempap.org]

- 5. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Doebner reaction - Wikipedia [en.wikipedia.org]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid," a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols describe two standard assays for characterizing the inhibitory activity of this compound: a biochemical kinase assay to measure direct enzyme inhibition and a cell-based assay to assess the inhibition of receptor phosphorylation in a cellular context.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[1][2] "this compound" belongs to the quinoline class of compounds, some of which have shown potential as kinase inhibitors.[3][4] The following protocols provide a framework for determining the in vitro potency of this compound against VEGFR-2.

Data Presentation

Quantitative results from the described assays, such as IC50 values, should be summarized for clear interpretation and comparison.

| Compound | Assay Type | Target | Result (IC50) |

| This compound | Biochemical Kinase Assay | VEGFR-2 | TBD |

| This compound | Cell-Based Phosphorylation Assay | Phospho-VEGFR-2 (Tyr1175) | TBD |

| Reference Inhibitor (e.g., Sunitinib) | Biochemical Kinase Assay | VEGFR-2 | TBD |

| Reference Inhibitor (e.g., Sunitinib) | Cell-Based Phosphorylation Assay | Phospho-VEGFR-2 (Tyr1175) | TBD |

TBD: To be determined by experimentation.

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the recombinant VEGFR-2 kinase domain. The principle is to quantify the amount of ATP consumed during the phosphorylation of a substrate; lower luminescence indicates higher kinase activity (more ATP consumed) and, consequently, lower inhibition.[1]

Materials and Reagents:

-

Recombinant human VEGFR-2 (KDR) kinase (BPS Bioscience, Cat# 40301 or similar)[5]

-

VEGFR2 Kinase Assay Kit (BPS Bioscience, Cat# 40300 or similar) containing:[5][6]

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (Poly-Glu,Tyr 4:1)

-

-

Kinase-Glo™ MAX Luminescence Kinase Assay (Promega, Cat# V6071 or similar)[5]

-

"this compound"

-

Reference inhibitor (e.g., Sunitinib)

-

DMSO (ACS grade)

-

Nuclease-free water

-

White, solid-bottom 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Optional: Add DTT to a final concentration of 1 mM.[1]

-

Prepare serial dilutions of "this compound" and the reference inhibitor in 100% DMSO. Then, create intermediate dilutions at 10x the final desired concentration in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[5]

-

Thaw the recombinant VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) with 1x Kinase Buffer.[6]

-

Prepare a Master Mix containing 5x Kinase Buffer, ATP, and PTK Substrate in nuclease-free water.[5]

-

-

Assay Plate Setup:

-

Add 5 µL of the 10x test compound dilutions to the "Test Inhibitor" wells.

-

Add 5 µL of 10% DMSO in 1x Kinase Buffer to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[5]

-

-

Kinase Reaction:

-

Signal Detection:

-

Data Analysis:

-

Subtract the "Blank" reading from all other measurements.

-

Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control."

-

Plot the percent inhibition versus the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the ability of the test compound to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in whole cells, providing a more physiologically relevant assessment of inhibitory activity.

Materials and Reagents:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or an immortalized endothelial cell line (e.g., HUE).[8]

-

Cell culture medium (e.g., EGM-2) and supplements.

-

Low-serum medium for starvation.

-

Recombinant Human VEGF-A.

-

"this compound".

-

Reference inhibitor (e.g., Sunitinib).

-

Lysis Buffer (containing protease and phosphatase inhibitors).

-

Phospho-VEGFR-2 (Tyr1175) detection kit (e.g., HTRF kit from Revvity, Cat# CISBIO-64VEGPEG or ELISA kit from R&D Systems, Cat# DVR200).[9]

-

96-well cell culture plates.

-

Plate reader capable of detecting the signal from the chosen kit (e.g., HTRF or absorbance).

Procedure:

-

Cell Culture and Plating:

-

Culture HUVECs according to standard protocols.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

-

Compound Treatment and Stimulation: